2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride is a chemical compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a benzyloxy group at the 5-position, a methyl group at the 2-position, and an ethylamine chain at the 3-position of the indole ring, with the hydrochloride salt form enhancing its solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride typically involves several steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable benzyloxy precursor reacts with the indole derivative.
Methylation: The methyl group is introduced at the 2-position through a Friedel-Crafts alkylation reaction.
Attachment of the Ethylamine Chain: The ethylamine chain is attached through a reductive amination reaction, where an aldehyde or ketone reacts with ethylamine in the presence of a reducing agent.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding indoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyloxy position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkoxides and amines are used under basic conditions.
Major Products
Oxidation: Indole-3-carboxylic acids.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity.
Pathways Involved: It affects signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzyloxy-3-methoxy-phenyl)-ethylamine hydrochloride
- 1,2-Bis-(3-benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride
Uniqueness
2-[5-(Benzyloxy)-2-methylindol-3-yl]ethylamine hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-13-16(9-10-19)17-11-15(7-8-18(17)20-13)21-12-14-5-3-2-4-6-14/h2-8,11,20H,9-10,12,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWTUBXFAHMHIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.